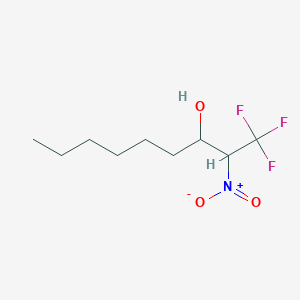
1,1,1-Trifluoro-2-nitrononan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-nitrononan-3-OL is an organic compound with the molecular formula C9H16F3NO3. It is characterized by the presence of trifluoromethyl, nitro, and hydroxyl functional groups.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-2-nitrononan-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable precursor, followed by nitration and subsequent hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-2-nitrononan-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-nitrononan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, such as enzyme inhibition assays and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and hydroxyl functionalities play a role.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-nitrononan-3-OL involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can participate in redox reactions, potentially generating reactive nitrogen species that can modulate cellular pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-nitrononan-3-OL can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-nitroethane: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.
1,1,1-Trifluoro-2-nitropropane: Another related compound with different reactivity due to the presence of an additional carbon atom.
1,1,1-Trifluoro-2-nitrobutane: Exhibits distinct properties and applications due to its longer carbon chain .
Propriétés
Numéro CAS |
110135-48-3 |
|---|---|
Formule moléculaire |
C9H16F3NO3 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-nitrononan-3-ol |
InChI |
InChI=1S/C9H16F3NO3/c1-2-3-4-5-6-7(14)8(13(15)16)9(10,11)12/h7-8,14H,2-6H2,1H3 |
Clé InChI |
QHTZUTOXTQZZBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(C(F)(F)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


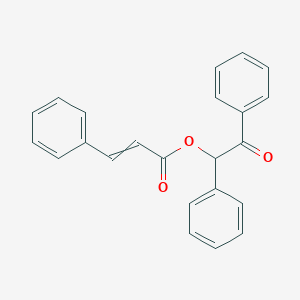
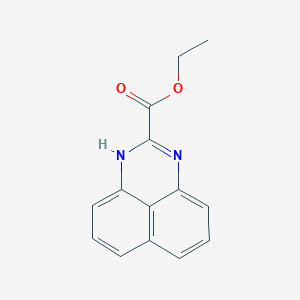
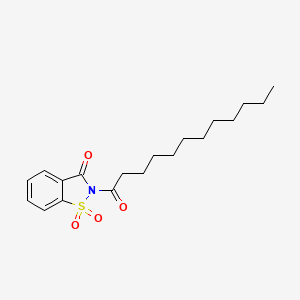

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

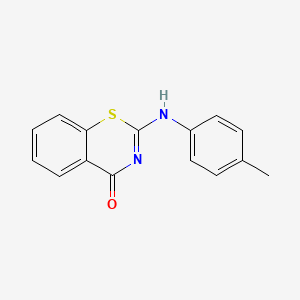
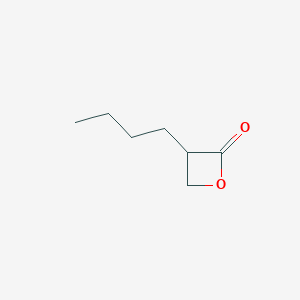
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
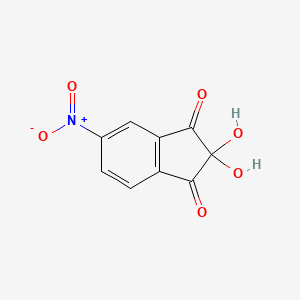
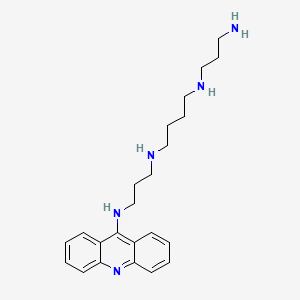

![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
